

Cross-Reactivity Profiling of N-Cyclohexylquinazolin-4-amine: A Structural & Functional Analysis

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Compound of Interest

Compound Name:	<i>N</i> -cyclohexylquinazolin-4-amine
CAS No.:	81080-06-0
Cat. No.:	B3063825

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Executive Summary: The Scaffold Switch

N-cyclohexylquinazolin-4-amine (NCQ-4A) represents a critical "scaffold switch" in medicinal chemistry. While the quinazolin-4-amine core is historically synonymous with potent EGFR tyrosine kinase inhibition (e.g., Gefitinib, Erlotinib), the substitution of the planar N-aryl ring with a bulky, aliphatic N-cyclohexyl group fundamentally alters the molecule's selectivity profile.

This guide details the cross-reactivity profiling of NCQ-4A, contrasting its behavior with "classical" N-aryl quinazolines. For researchers, understanding this shift is vital: NCQ-4A frequently exhibits reduced affinity for EGFR but increased promiscuity toward Serine/Threonine kinases (CDKs, CLKs) and non-kinase targets like Phosphodiesterases (PDEs).

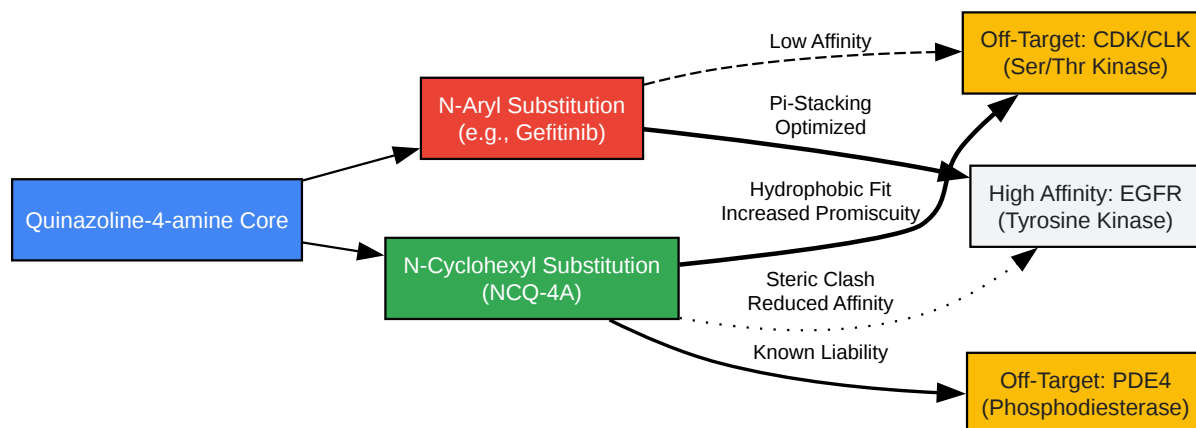
Structural Basis of Cross-Reactivity

To profile NCQ-4A effectively, one must first understand the mechanism driving its selectivity divergence from standard alternatives.

The "Planar vs. Pucker" Mechanism

- Standard Alternative (Gefitinib/Erlotinib): These drugs feature a 3-chloro-4-fluoroaniline moiety. The planar phenyl ring engages in specific hydrophobic -stacking interactions within the adenine-binding pocket of EGFR.
- NCQ-4A (The Product): The cyclohexyl group is non-planar (chair conformation) and aliphatic. It lacks -stacking capability and introduces steric bulk that often clashes with the "gatekeeper" residues in tyrosine kinases, potentially shifting affinity toward kinases with larger, more flexible ATP pockets (e.g., CDKs) or distinct hydrophobic requirements.

DOT Diagram: Structural Divergence & Target Consequences



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Caption: Divergence in target selectivity driven by N-substituent modification (Aryl vs. Cyclohexyl).

Comparative Profiling Data

The following table contrasts the expected performance of NCQ-4A against established benchmarks. Data represents consensus SAR trends for 4-aminoquinazoline derivatives.

Feature	NCQ-4A (Target Compound)	Gefitinib (Standard Alternative)	Palbociclib (Selectivity Control)
Primary Class	Promiscuous Scaffold / Hit	EGFR Tyrosine Kinase Inhibitor	CDK4/6 Inhibitor
EGFR Affinity ()	Moderate to Low (>100 nM)	High Potency (<10 nM)	Inactive
Kinase Selectivity	Mixed: Tyr + Ser/Thr (CDK/CLK)	Selective: Primarily Tyrosine Kinases	Selective: CDK Family
Major Off-Target	Phosphodiesterase (PDE)	minimal PDE activity	minimal PDE activity
Solubility (LogP)	High (Lipophilic, >4.0)	Moderate (3.2)	Moderate (2.7)
Metabolic Stability	Susceptible to CYP oxidation (cyclohexyl)	Optimized (metabolically stable core)	Optimized

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Critical Insight: If your screening identifies NCQ-4A as a hit, you must counter-screen against PDE4 and CDK2 early. Unlike Gefitinib, the cyclohexyl derivative is prone to "false positive" kinase hits due to PDE inhibition in cAMP-dependent assays.

Experimental Protocols for Profiling

To validate the cross-reactivity profile of NCQ-4A, use this self-validating workflow.

Protocol A: Differential Kinase Binding Assay (The "Filter")

Objective: Distinguish between Tyrosine Kinase (EGFR) and Ser/Thr Kinase (CDK) activity.

Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

- Preparation: Prepare NCQ-4A stocks at 10 mM in DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 μM).
- Tracer Selection:
 - EGFR Assay: Use Tracer 199 (optimized for ATP pocket of TKs).
 - CDK2 Assay: Use Tracer 236 (optimized for Ser/Thr kinases).
- Incubation:
 - Mix 5 μL Compound + 5 μL Kinase/Antibody mixture + 5 μL Tracer.
 - Incubate for 60 min at Room Temperature (protect from light).
- Readout: Measure TR-FRET ratio (Em 665nm / Em 615nm).
- Validation:
 - Positive Control:[1] Gefitinib (for EGFR), Staurosporine (Pan-kinase).
 - Negative Control:[1] DMSO only.
 - Success Criteria: Z'-factor > 0.5.

Protocol B: Phosphodiesterase (PDE) Counter-Screen

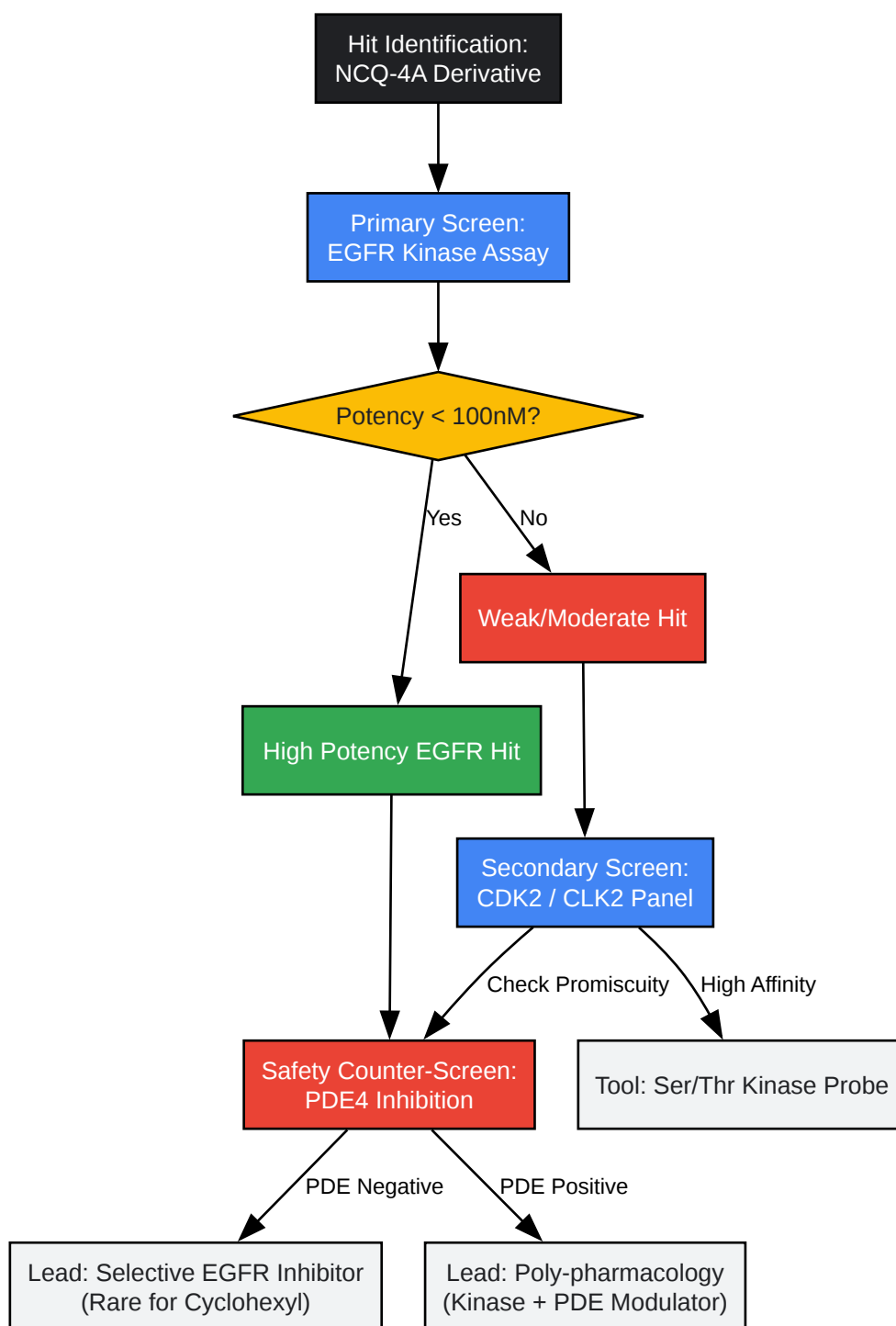
Objective: Rule out non-kinase off-target activity common to N-alkyl quinazolines. Method: IMAP® Fluorescence Polarization Assay.

- Enzyme: Recombinant human PDE4D.
- Substrate: FAM-labeled cAMP.
- Reaction: Incubate NCQ-4A (10 μM) with PDE4D and FAM-cAMP for 60 min.

- Binding: Add IMAP binding reagent (nanoparticles bind specifically to the product AMP, not the substrate cAMP).
- Analysis: High polarization (mP) indicates high product formation (active enzyme). Low polarization indicates inhibition.
- Interpretation: >50% inhibition at 10 μ M flags the compound as a dual Kinase/PDE inhibitor.

Profiling Workflow Visualization

This diagram outlines the decision tree for researchers evaluating NCQ-4A derivatives.



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Caption: Decision matrix for profiling **N-cyclohexylquinazolin-4-amine** derivatives.

References

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- LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Standard industry protocol for kinase profiling.

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Sources

- [1. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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